(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
The compound (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is a complex organic molecule that features both brominated and methoxylated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps:
Epoxidation: The formation of the oxirane (epoxide) ring is typically carried out using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and de-brominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The methoxy groups and bromine atom contribute to its bioactivity .
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the trimethoxyphenyl group is particularly significant in these activities .
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE involves interactions with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
(2-BROMO-3,4,5-TRIMETHOXYPHENYL)METHANONE: Lacks the oxirane ring but shares the brominated and methoxylated aromatic structure.
(3,4,5-TRIMETHOXYPHENYL)(3,4-DIMETHOXYPHENYL)METHANONE: Similar structure but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the oxirane ring in (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE makes it unique. These functional groups contribute to its distinct reactivity and potential bioactivity .
Properties
Molecular Formula |
C20H21BrO7 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2-bromo-3,4,5-trimethoxyphenyl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C20H21BrO7/c1-23-12-7-6-10(8-13(12)24-2)17-20(28-17)16(22)11-9-14(25-3)18(26-4)19(27-5)15(11)21/h6-9,17,20H,1-5H3 |
InChI Key |
XSOKVZSNRIPFHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C(=C3Br)OC)OC)OC)OC |
Origin of Product |
United States |
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